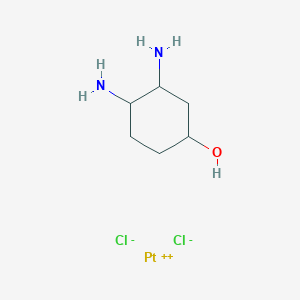
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), also known as oxaliplatin, is a platinum-based chemotherapy drug used in the treatment of various types of cancer. It was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of colorectal cancer.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) can be achieved by a multi-step process involving the reaction of appropriate starting materials.
Starting Materials
Cyclohexanediamine, Platinum(II) chloride, Sodium hydroxide, Hydrogen peroxide, Hydrochloric acid, Wate
Reaction
Step 1: Dissolve cyclohexanediamine in water and add sodium hydroxide to adjust the pH to 10-11., Step 2: Add platinum(II) chloride to the solution and stir for 2-3 hours at room temperature., Step 3: Add hydrogen peroxide dropwise to the reaction mixture until the color changes to yellow., Step 4: Acidify the solution with hydrochloric acid to a pH of 2-3., Step 5: Filter the precipitate and wash with water to obtain the desired product.
Mecanismo De Acción
Oxaliplatin works by interfering with DNA synthesis and replication in cancer cells, ultimately leading to cell death. It forms DNA adducts that inhibit DNA synthesis and cause DNA damage, leading to apoptosis or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Oxaliplatin has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and replication, the induction of DNA damage and apoptosis, and the inhibition of tumor angiogenesis. It has also been found to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxaliplatin has several advantages for use in laboratory experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its potential toxicity and the need for specialized handling and storage.
Direcciones Futuras
There are several areas of future research for 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), including the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Additionally, there is ongoing research into the mechanisms of action of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) and its potential use in combination with other chemotherapy drugs or targeted therapies. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) in the treatment of different types of cancer.
Aplicaciones Científicas De Investigación
Oxaliplatin has been extensively studied for its anti-cancer properties, particularly in the treatment of colorectal cancer. It has also been investigated for its potential use in the treatment of other types of cancer, including ovarian, lung, and pancreatic cancer.
Propiedades
IUPAC Name |
3,4-diaminocyclohexan-1-ol;platinum(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-6,9H,1-3,7-8H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRRXEIHBNWKKZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922548 |
Source


|
| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) | |
CAS RN |
117799-57-2 |
Source


|
| Record name | Dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117799572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

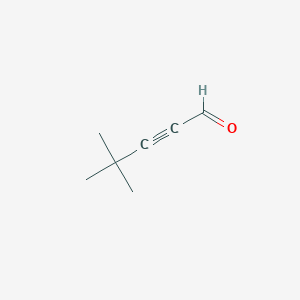
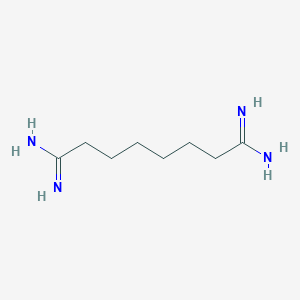
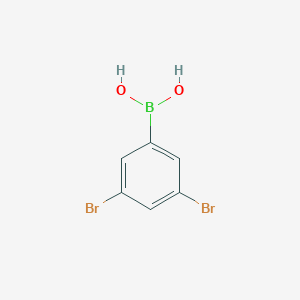
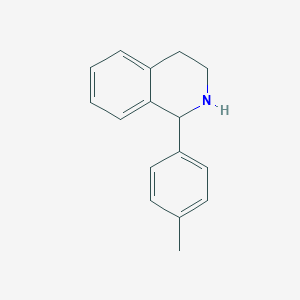
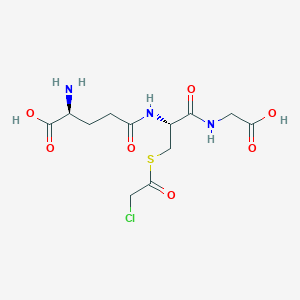
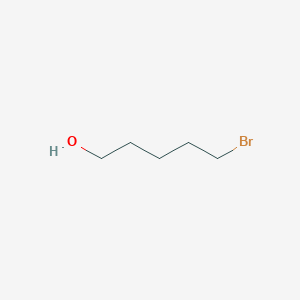
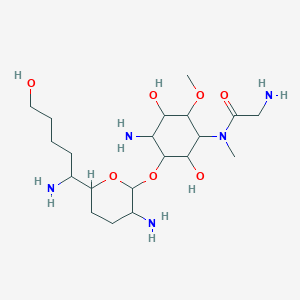
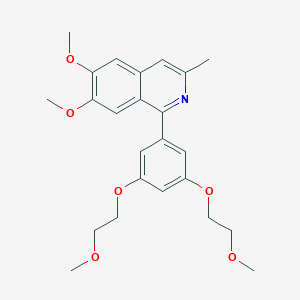
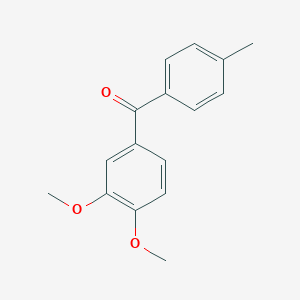
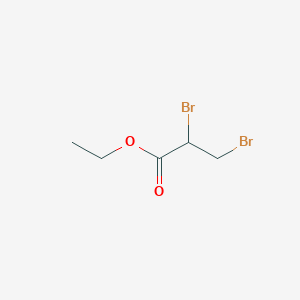
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
